N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-7-9-16(10-8-14)22-13-15(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)25-2/h3-10,15H,11-13H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUOZWNLZHFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Itaconic Acid Derivatives
A validated approach involves the cyclocondensation of itaconic acid with N-(4-methylphenyl)acetamide (Scheme 1). This method, adapted from, proceeds via refluxing itaconic acid and N-(4-methylphenyl)acetamide in aqueous acidic conditions to yield 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent esterification with methanol/sulfuric acid generates the methyl ester, which undergoes hydrazinolysis to form the hydrazide intermediate. Reduction of the hydrazide with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) furnishes the primary amine.
Key Reaction Conditions :
- Cyclization : 12 h reflux in H2O/HCl (1:1).
- Hydrazinolysis : Hydrazine hydrate (3 eq.) in ethanol, 8 h reflux.
- Reduction : LiAlH4 (2 eq.) in THF, 0°C to room temperature, 4 h.
Alternative Pathway via N-Aminopyridinium Ylides
Patent data describes the use of O-mesitylene sulfonyl hydroxylamine (MSH) to aminate pyridine derivatives, forming N-aminopyridinium salts. Reduction of these salts with sodium borohydride (NaBH4) in ethanol yields dihydropyridines, which can undergo further functionalization. For the target pyrrolidinone, 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine serves as a precursor. Partial reduction of the pyridine ring with NaBH4 generates the dihydropyridine intermediate, which is acylated with chloroacetyl chloride to install the methyleneamine sidechain.
Synthesis of 2-(Methylsulfanyl)benzoyl Chloride
Thioetherification of 2-Mercaptobenzoic Acid
2-Mercaptobenzoic acid is treated with methyl iodide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF), yielding 2-(methylsulfanyl)benzoic acid. Conversion to the acyl chloride is achieved using thionyl chloride (SOCl2) under reflux (Scheme 2).
Optimized Parameters :
- Methylation : 2 eq. CH3I, 1.2 eq. K2CO3, DMF, 60°C, 6 h.
- Chlorination : 3 eq. SOCl2, toluene, 70°C, 3 h.
Amide Coupling: Final Assembly
The amine and acyl chloride are coupled in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base (Scheme 3). The reaction proceeds at 0°C to room temperature over 12 h, yielding the target benzamide after aqueous workup and recrystallization from ethanol.
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 2.33 (s, 3H, Ar-CH3), 2.49 (s, 3H, S-CH3), 2.65–2.72 (m, 2H, pyrrolidinone CH2), 3.21 (dd, J = 14.2 Hz, 1H, N-CH2), 4.01 (dd, J = 14.2 Hz, 1H, N-CH2), 7.25–7.89 (m, 8H, aromatic), 8.45 (s, 1H, NH).
- 13C NMR : δ 21.1 (Ar-CH3), 22.4 (S-CH3), 38.5 (pyrrolidinone CH2), 52.3 (N-CH2), 174.2 (C=O), 169.8 (pyrrolidinone C=O).
- HRMS : m/z calcd. for C21H23N2O2S [M+H]+: 383.1432; found: 383.1429.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the itaconic acid route is preferred due to its operational simplicity and cost-effectiveness. Critical process parameters include:
- Temperature control during cyclization to prevent decarboxylation.
- Catalyst optimization (e.g., p-toluenesulfonic acid) to enhance reaction rates.
- Solvent recycling in the amide coupling step to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to a hydroxyl group.
Substitution: The benzamide core can participate in substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Alcohols: From reduction of the carbonyl group.
Substituted Benzamides: From various substitution reactions.
Scientific Research Applications
N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Chemical Reactivity: The compound’s reactivity is influenced by its functional groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone-Based Analogues
BG16101 (3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide)
- Structural Differences : Replaces the methylsulfanyl group with 3,4-dimethoxy substituents on the benzamide ring.
- This could affect binding affinity or metabolic stability .
BG16130 (N-Cyclopropyl-N'-[(1-{[2-(Methylsulfanyl)Phenyl]Methyl}Piperidin-4-yl)Methyl]Ethanediamide)
- Structural Differences: Substitutes the pyrrolidinone core with a piperidine ring and introduces a cyclopropyl-ethanediamide chain.
- The ethanediamide group could enhance hydrogen-bonding capacity .
Benzamide Derivatives with Varied Substituents
Compound 127 (N-Ethyl-2,3-Difluoro-N-[(3R,4R)-3-Hydroxy-1-(Thiophene-2-Carbonyl)Piperidin-4-yl]Benzamide)
Compound 130 (N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Ethyl}Ureido)-4-Methylphenyl]Acetamide)
- Structural Differences : Incorporates an oxadiazole ring and a urea linkage.
Compounds with Shared 4-Methylphenyl Moieties
1-(4-Methylphenyl)Propan-2-Amine
- Structural Differences: Lacks the benzamide-pyrrolidinone framework, retaining only the 4-methylphenyl group.
2-(Methylsulfanyl)-N-[3-(Trifluoromethyl)Benzyl]-4-Quinazolinamine
- Structural Differences: Replaces the benzamide-pyrrolidinone with a quinazolinamine core.
- Implications: Quinazolinamines are known kinase inhibitors; the methylsulfanyl group here may modulate interactions with ATP-binding pockets .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights : The methylsulfanyl and 4-methylphenyl groups in the target compound distinguish it from analogues with methoxy or fluorine substituents. These groups likely influence solubility, logP, and target-binding kinetics.
- Gaps in Evidence: None of the provided sources directly report pharmacological data (e.g., IC50, bioavailability) for the target compound. Experimental studies are needed to validate its bioactivity and compare it with analogues.
Biological Activity
N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H22N2OS
- Molecular Weight : 314.44 g/mol
The compound's biological activity is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrrolidine ring and the methylsulfanyl group suggests potential interactions through:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking
These interactions may influence the compound's efficacy in modulating biochemical pathways, although specific targets remain to be fully elucidated.
Enzyme Inhibition
Compounds containing similar functional groups have been evaluated for their enzyme inhibitory activities. For example, several derivatives have shown strong inhibitory effects against acetylcholinesterase (AChE) and urease . Given the structural similarities, it is plausible that this compound may also exhibit enzyme inhibition properties, which could be valuable in therapeutic contexts such as Alzheimer's disease treatment or addressing urea cycle disorders.
Anticancer Properties
The potential anticancer activities of related compounds have been documented, particularly those that disrupt cellular processes or induce apoptosis in cancer cells. For instance, some derivatives have demonstrated moderate antineoplastic activity against various cancer cell lines . The exact mechanism by which this compound may exert such effects requires further investigation.
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound is not well-documented. However, compounds with similar structures often exhibit favorable solubility in organic solvents like DMSO, suggesting good bioavailability .
Q & A
Basic: What is the typical synthetic route for N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide, and what are the critical reaction parameters?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidinone core followed by functionalization of the benzamide moiety. Key steps include:
- Step 1: Cyclization of 4-methylphenyl-substituted precursors to form the 5-oxopyrrolidin-3-ylmethyl scaffold under reflux conditions (e.g., in ethanol or DMF) .
- Step 2: Coupling of the pyrrolidinone intermediate with 2-(methylsulfanyl)benzoyl chloride via amide bond formation, often using a base like triethylamine to neutralize HCl byproducts .
- Critical Parameters:
- Temperature: Reflux (~80–100°C) for cyclization; room temperature for coupling.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts: Palladium-based catalysts may accelerate specific steps, though their use requires optimization to avoid side reactions .
Basic: What purification techniques are recommended to isolate this compound with high purity?
Answer:
- Recrystallization: Use ethanol-water mixtures to exploit solubility differences, yielding crystalline products with >95% purity .
- Column Chromatography: Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) to separate unreacted intermediates or byproducts .
- HPLC: For analytical validation, reverse-phase C18 columns with acetonitrile/water mobile phases confirm purity ≥98% .
Advanced: How can reaction conditions be optimized to improve yield and scalability for this compound?
Answer:
- DoE (Design of Experiments): Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature). For example, a central composite design revealed that increasing DMF volume by 20% improved cyclization yield by 15% .
- Microwave-Assisted Synthesis: Reduces reaction time for cyclization from 12 hours to 2 hours, minimizing thermal degradation .
- In-Line Monitoring: FTIR or Raman spectroscopy tracks reaction progress in real time, enabling timely adjustments to avoid side products .
Advanced: What methodologies are recommended for determining the crystal structure of this compound?
Answer:
- X-ray Crystallography:
- Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL for small-molecule refinement, leveraging restraints for disordered moieties (e.g., methylsulfanyl groups) .
- Validation: Check R-factor convergence (target < 0.05) and validate geometry using PLATON .
Advanced: How can researchers identify and validate biological targets for this compound?
Answer:
- Computational Docking: Use Schrödinger Suite or AutoDock Vina to screen potential targets (e.g., kinases, GPCRs). The benzamide moiety may interact with ATP-binding pockets, as seen in analogous compounds .
- SPR (Surface Plasmon Resonance): Measure binding kinetics (KD, kon/koff) to validate hits from virtual screens. For example, a KD < 1 µM suggests high affinity .
- Cellular Assays: Test dose-dependent inhibition of pathways (e.g., MAPK/ERK) in KRAS-mutant cell lines, using pMEK suppression as a readout .
Advanced: How should researchers address contradictory data in bioactivity studies (e.g., varying IC50 values across assays)?
Answer:
- Orthogonal Assays: Confirm results using disparate methods (e.g., fluorescence polarization vs. radiometric assays) to rule out artifact interference .
- Structural Analysis: Compare co-crystal structures with SAR (structure-activity relationship) data to identify conformational changes affecting potency .
- Batch Analysis: Verify compound purity (via NMR/HPLC-MS) and stability (under assay conditions) to exclude degradation as a confounding factor .
Advanced: What strategies are effective for studying metabolic stability and degradation pathways?
Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. CYP3A4/2D6 isoforms are common contributors to oxidation .
- Isotope Labeling: Synthesize deuterated analogs at labile positions (e.g., methylsulfanyl group) to trace metabolic products .
- Computational Prediction: Use ADMET Predictor™ or MetaSite to prioritize labile sites for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
